molecular formula C18H32N2O4 B11819456 (dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate

(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate

Cat. No.: B11819456
M. Wt: 340.5 g/mol
InChI Key: NSIPYCCTQSBSLX-AWEZNQCLSA-N
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Description

(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dicyclohexylamino group and an ethoxycarbonylamino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate typically involves the reaction of dicyclohexylamine with (2S)-2-(ethoxycarbonylamino)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production under optimized conditions, leading to higher yields and improved efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amino and ethoxycarbonyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (dicyclohexylamino) (2S)-2-(methoxycarbonylamino)propanoate
  • (dicyclohexylamino) (2S)-2-(butoxycarbonylamino)propanoate

Uniqueness

(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

Molecular Formula

C18H32N2O4

Molecular Weight

340.5 g/mol

IUPAC Name

(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate

InChI

InChI=1S/C18H32N2O4/c1-3-23-18(22)19-14(2)17(21)24-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h14-16H,3-13H2,1-2H3,(H,19,22)/t14-/m0/s1

InChI Key

NSIPYCCTQSBSLX-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)N[C@@H](C)C(=O)ON(C1CCCCC1)C2CCCCC2

Canonical SMILES

CCOC(=O)NC(C)C(=O)ON(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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